molecular formula C11H15N B11918486 2-Phenyl-1-(propan-2-yl)aziridine CAS No. 4164-23-2

2-Phenyl-1-(propan-2-yl)aziridine

Cat. No.: B11918486
CAS No.: 4164-23-2
M. Wt: 161.24 g/mol
InChI Key: PPBMXFCPLNONPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1-(propan-2-yl)aziridine is an organic compound with the molecular formula C₁₁H₁₅N. It is a member of the aziridine family, characterized by a three-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-1-(propan-2-yl)aziridine can be synthesized through several methods. One common approach involves the reaction of styrene oxide with isopropylamine under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the aziridine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(propan-2-yl)aziridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted aziridines, amines, and oxides.

Scientific Research Applications

2-Phenyl-1-(propan-2-yl)aziridine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for developing new drugs and therapeutic agents.

    Industry: It is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(propan-2-yl)aziridine involves the nucleophilic ring-opening reactions of the aziridine ring. This process can lead to the formation of various biologically active molecules. The compound’s molecular targets and pathways depend on the specific reactions and derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1-(propan-2-yl)aziridine is unique due to the presence of both a phenyl group and an isopropyl group attached to the aziridine ring.

Properties

CAS No.

4164-23-2

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-phenyl-1-propan-2-ylaziridine

InChI

InChI=1S/C11H15N/c1-9(2)12-8-11(12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3

InChI Key

PPBMXFCPLNONPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC1C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.